Product packaging for 2-Fluoro-N-(4-methylphenyl)benzamide(Cat. No.:)

2-Fluoro-N-(4-methylphenyl)benzamide

Cat. No.: B246143
M. Wt: 229.25 g/mol
InChI Key: DNAFTNVFOKHXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core, a structure known for its diverse biological activities and utility in organic synthesis . The incorporation of a fluorine atom and a tolyl group on the benzanilide scaffold can influence the molecule's electronic properties, lipophilicity, and overall binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize such fluorinated benzamides as key building blocks in the development of potential therapeutic agents. In the laboratory, this compound can serve as a precursor for further chemical transformations, enabling the exploration of novel chemical space in medicinal chemistry programs . It is supplied as a high-purity solid strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FNO B246143 2-Fluoro-N-(4-methylphenyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

2-fluoro-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17)

InChI Key

DNAFTNVFOKHXFN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro N 4 Methylphenyl Benzamide and Analogues

Established Synthetic Pathways for N-Aryl Benzamides

Traditional methods for forming N-aryl benzamides are well-documented and widely employed due to their reliability and straightforward execution.

The most direct and conventional method for synthesizing 2-Fluoro-N-(4-methylphenyl)benzamide is through the acylation of an amine, a reaction that falls under the category of nucleophilic acyl substitution. jk-sci.comresearchgate.net This typically involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. acs.org

Specifically, the target compound can be readily prepared by reacting 2-fluorobenzoyl chloride with 4-methylaniline (p-toluidine). This particular transformation is a classic example of the Schotten-Baumann reaction . jk-sci.comiitk.ac.in In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. iitk.ac.inwebsite-files.com The reaction typically proceeds through a tetrahedral intermediate, which then collapses to form the amide bond with the elimination of a chloride ion. jk-sci.com

To drive the reaction to completion, a base is added to neutralize the hydrochloric acid (HCl) byproduct. organic-chemistry.org The generated acid would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. organic-chemistry.org The Schotten-Baumann conditions often utilize a two-phase system of an organic solvent and water, with an inorganic base like sodium hydroxide in the aqueous phase. iitk.ac.in Alternatively, an organic base such as pyridine (B92270) or triethylamine can be used in an aprotic solvent. jk-sci.comwebsite-files.com

A similar synthesis for an analogue, 3-Fluoro-N-(p-tolyl)benzamide, was achieved by reacting 4-fluorobenzoyl chloride with 4-methylaniline at reflux in chloroform, yielding the product in 84% after purification. nih.gov

Reactant 1Reactant 2BaseSolventConditionsProductYieldReference
4-Fluorobenzoyl chloride4-Methylaniline(Excess amine)ChloroformReflux, 4h3-Fluoro-N-(p-tolyl)benzamide84% nih.gov
Benzoyl chloridePiperidineSodium hydroxideWaterRoom Temp.N-Benzoyl piperidineN/A website-files.com

An alternative, though less direct, pathway to benzamide (B126) structures involves the nucleophilic ring-opening of certain heterocyclic compounds. mdpi.com One such method utilizes oxazolone derivatives as precursors. For instance, benzamides have been synthesized through the microwave-assisted ring-opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone. researchgate.net In this process, the nucleophilic attack by an amine on the carbonyl carbon of the oxazolone ring leads to its opening and subsequent formation of the benzamide structure. researchgate.net This approach was found to be significantly more effective under microwave irradiation, which reduced reaction times and provided good yields where conventional heating failed. researchgate.net

Another class of heterocyclic compounds, benzoxazines, can also undergo ring-opening polymerization catalyzed by thiols or other agents, demonstrating the reactivity of such ring systems, although this is more commonly applied in polymer chemistry. acs.org The synthesis of benzodiazepines through the ring-opening of benzimidazole (B57391) salts further illustrates the utility of ring-opening strategies in accessing complex amide-containing molecules. nih.gov

Instead of starting with a fluorinated precursor, the fluorine atom can be introduced onto a pre-formed N-aryl benzamide scaffold. This approach, known as late-stage fluorination, is of significant interest in medicinal chemistry. rsc.org The direct fluorination of aromatic compounds is typically achieved through electrophilic aromatic substitution. acs.org

This requires a source of electrophilic fluorine ("F+"). While elemental fluorine (F₂) is a powerful fluorinating agent, its high reactivity and toxicity necessitate the use of milder, safer, and more selective reagents. lew.rosigmaaldrich.com Modern electrophilic fluorinating reagents include N-fluoropyridinium salts and N-fluorosulfonimides, such as Selectfluor®. lew.ro These reagents are often crystalline, stable solids that are easier to handle and can selectively fluorinate specific positions on an aromatic ring. lew.ro For the synthesis of this compound from N-(4-methylphenyl)benzamide, the electrophilic fluorination would need to be directed to the ortho position of the benzoyl group. The directing-group ability of the amide functionality would influence the regioselectivity of this reaction.

Other reagents like Deoxo-Fluor® are used to exchange fluorine for hydroxyl groups, representing another strategy for introducing fluorine into a molecule. lew.ro

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in organic synthesis have introduced novel catalytic systems that provide alternative routes to N-aryl benzamides, often with improved efficiency and substrate scope.

Rhodium-Catalyzed C-H Amidation: One innovative strategy involves the rhodium-catalyzed amidation of benzoic acids via directed C-H functionalization. nih.gov In this method, the carboxylate group of a substituted benzoic acid acts as a temporary directing group, guiding the amidation to the ortho C-H bond. The reaction with an isocyanate, followed by decarboxylation, yields the corresponding N-aryl benzamide. nih.gov This approach is particularly useful for accessing substitution patterns that might be difficult to obtain through classical methods. nih.gov

Palladium- and Copper-Catalyzed N-Arylation: Transition metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. While the Buchwald-Hartwig amination is widely used for coupling amines with aryl halides, the analogous N-arylation of amides has also been developed. syr.edu These reactions typically employ a palladium or copper catalyst with a suitable ligand. syr.eduacs.org For example, 2-fluorobenzamide could be coupled with an aryl halide like 4-iodotoluene using a palladium catalyst to form this compound. The development of effective catalyst systems, often involving chelating diamine or bidentate phosphine ligands, has been crucial for achieving high yields and functional group tolerance in these transformations. syr.eduacs.org Copper-catalyzed Ullmann-type reactions, which have seen significant improvements through the use of ligands like 1,2-diamines, provide a classic yet continually evolving alternative to palladium-based systems. acs.org

Catalytic SystemReactantsKey FeaturesReference
Rhodium (Rh)Substituted Benzoic Acid + IsocyanateCarboxylate as a removable directing group for ortho-amidation, followed by decarboxylation. nih.gov
Palladium (Pd)Amide + Aryl HalideCross-coupling reaction for C-N bond formation; requires ancillary ligands. syr.edu
Copper (Cu)Amide + Aryl HalideUllmann-type coupling; modern systems use chelating ligands (e.g., 1,2-diamines) for milder conditions. acs.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is critical for maximizing yield and purity. For the established Schotten-Baumann pathway, several factors can be fine-tuned.

Base: The choice and amount of base are crucial. The addition of at least one equivalent of base is necessary to neutralize the acid byproduct. organic-chemistry.org Using an excess of a tertiary amine base like triethylamine or an inorganic base like sodium hydroxide can effectively drive the reaction equilibrium toward the product. website-files.com

Solvent: The reaction can be performed in a biphasic aqueous system or in aprotic organic solvents like dichloromethane (B109758) or tetrahydrofuran. iitk.ac.in The choice of solvent can influence reaction rates and ease of work-up.

Temperature: While many acylations proceed readily at room temperature, gentle heating can increase the reaction rate, as seen in the synthesis of an analogue where reflux conditions were used. nih.gov

Continuous Flow Chemistry: Modern optimization studies have employed continuous flow systems for the Schotten-Baumann reaction. rsc.org This technique allows for precise control over reaction parameters like stoichiometry and reaction time, leading to improved space-time-yield. rsc.org Flow chemistry can also suppress side reactions, such as the hydrolysis of the acyl chloride, which is a common issue in aqueous batch conditions. rsc.org Bayesian optimization algorithms have been used in conjunction with flow systems to efficiently identify the optimal set of reaction conditions with a minimal number of experiments. rsc.org

By carefully controlling these parameters, the synthesis of this compound and its analogues can be performed with high efficiency and scalability.

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for confirming the identity and purity of a synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. In the case of 2-Fluoro-N-(4-methylphenyl)benzamide, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the fluorobenzoyl and tolyl rings, as well as a singlet for the methyl group protons and a signal for the amide N-H proton. The coupling patterns and chemical shifts of the aromatic protons would be indicative of their relative positions on the rings. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, with their chemical shifts confirming the presence of the carbonyl group, the fluorinated aromatic ring, and the methyl-substituted aromatic ring.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be characterized by several key absorption bands. A prominent band would be expected for the C=O (carbonyl) stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Another significant feature would be the N-H stretching vibration of the amide, which would likely be observed as a sharp peak around 3300 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and methyl groups would be present, along with C=C stretching bands for the aromatic rings and a C-F stretching vibration.

However, a review of publicly accessible scientific literature and spectral databases did not yield a specific experimental IR spectrum for this compound.

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio corresponding to its molecular weight (229.25 g/mol ). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for benzanilides include cleavage of the amide bond, leading to the formation of benzoyl and anilide-type fragments.

Specific experimental mass spectrometry data for this compound, obtained through methods like Gas Chromatography-Mass Spectrometry (GC-MS), are not available in the public domain resources consulted for this article.

X-ray Crystallography for Molecular and Crystal Structure Determination

The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal data and structure refinement details are summarized in the table below.

Parameter Value
Empirical formulaC₁₄H₁₂FNO
Formula weight229.25
Temperature (K)93(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a (Å)10.749(4)
b (Å)4.8245(17)
c (Å)21.580(7)
β (°)93.820(19)
Volume (ų)1116.6(7)
Z4
Density (calculated) (Mg/m³)1.364
Absorption coefficient (mm⁻¹)0.100
F(000)480
Data from Saeed et al. (2008). nih.govnih.gov

The X-ray structure reveals that the molecule adopts a stepped conformation. nih.gov The central amide unit (C-C(=O)N-C) is essentially planar, with a maximum deviation of 0.0057(16) Å for the nitrogen atom. nih.govnih.gov This planarity is characteristic of the amide linkage due to the delocalization of the nitrogen lone pair into the carbonyl group.

The two aromatic rings, the 2-fluorophenyl ring and the tolyl ring, are twisted with respect to the central amide plane and to each other. nih.govnih.gov The dihedral angle between the mean plane of the amide unit and the fluorobenzene (B45895) ring is 38.27(11)°, while the angle with the tolyl ring is 37.53(10)°. nih.govnih.gov The two benzene (B151609) rings themselves are inclined at a relatively small angle of 4.17(15)° to each other. nih.govnih.gov

Dihedral Angle Value (°)
Amide Plane / Fluorobenzene Ring38.27(11)
Amide Plane / Tolyl Ring37.53(10)
Fluorobenzene Ring / Tolyl Ring4.17(15)
Data from Saeed et al. (2008). nih.govnih.gov

Interestingly, the ortho-fluorine atom on the fluorobenzene ring is disordered over two positions with occupancies of 0.856(4) and 0.144(4). nih.govnih.gov

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. nih.govnih.gov The most significant of these is the classical N—H···O hydrogen bond, which links the molecules into chains along the b-axis direction. nih.govnih.gov The amide proton (N-H) of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. nih.govnih.gov

In addition to this primary hydrogen bonding, the crystal structure is further stabilized by weaker interactions. nih.govnih.gov These include C—H···π interactions, where a hydrogen atom from a benzene ring interacts with the π-electron system of a neighboring ring. nih.govnih.gov Furthermore, C—H···O and C—H···F hydrogen bonds are present, contributing to the formation of a layered structure in the ac plane. nih.govnih.gov These collective interactions create a stable, three-dimensional supramolecular architecture. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer. nih.govresearchgate.net For benzamide (B126) derivatives, the HOMO is often located over the phenyl rings, while the LUMO may be distributed across the benzamide core. researchgate.net Theoretical studies on similar benzamide compounds have calculated these energy values to predict their electronic behavior. researchgate.netresearchgate.netnih.gov

Table 1: Representative Frontier Orbital Energies for a Benzamide Derivative This table presents example data from a related benzamide compound to illustrate typical values obtained through DFT calculations.

Parameter Energy (eV)
EHOMO -6.82
ELUMO -0.92
Energy Gap (ΔE) 5.90

Data sourced from a study on a related sulfonamide compound. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netscienceopen.com

For 2-Fluoro-N-(4-methylphenyl)benzamide, the MEP map would be expected to show significant negative potential (red) around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom. researchgate.net These sites are the most likely to participate in hydrogen bonding as acceptors. researchgate.net Conversely, the region around the amide hydrogen (N-H) would exhibit a strong positive potential (blue), identifying it as a primary hydrogen bond donor site. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. scienceopen.com

Molecular Dynamics and Conformational Analysis

The biological function and physical properties of a molecule are heavily dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms and the energy barriers for rotation around its single bonds. The molecule's structure is characterized by two phenyl rings connected by an amide linkage. The relative orientation of these rings is defined by dihedral angles.

Studies on similar N-aryl benzamides have shown that the phenyl rings are typically twisted out of the plane of the central amide group. nih.gov For instance, in the related structure of 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are inclined at significant angles to the amide plane. nih.gov The presence of the ortho-fluoro substituent can influence the preferred conformation through steric and electronic effects, potentially leading to specific planar or non-planar arrangements. rsc.org

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule in a simulated environment (e.g., in a solvent) over time. These simulations provide insights into the flexibility of the molecule and the dynamic equilibrium between different conformers, such as the cis and trans isomers of the amide bond, which is known to have a high rotational barrier. scielo.br

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.

Table 2: Example of Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound This table shows representative data from a similar molecular crystal to illustrate the typical contributions of different interactions.

Intermolecular Contact Contribution to Hirshfeld Surface (%)
H···H 45.4
Cl···H / H···Cl* 21.0
C···H / H···C 19.0
N···H / H···N 5.9
Others < 5.0

Data adapted from a study on a dichlorinated dimethylaniline derivative. nih.gov *Note: For this compound, F···H contacts would be expected instead of Cl···H.

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery used to predict how a small molecule (ligand) binds to the active site of a protein (target). mdpi.com Benzamide derivatives are known to exhibit a wide range of biological activities, and many act as inhibitors of enzymes like histone deacetylases (HDACs) and various kinases. nih.gov

The introduction of a fluorine atom into a benzamide scaffold can significantly modulate properties like metabolic stability and binding affinity. nih.govacs.org Molecular docking simulations of this compound would involve placing the molecule into the binding pocket of a relevant protein target. These simulations predict the preferred binding pose, calculate a binding affinity score, and identify key interactions. For example, studies on similar fluorinated benzamides targeting the VEGFR-2 kinase have shown crucial hydrogen bond formation between the ligand and specific amino acid residues like glutamic acid in the active site. mdpi.com Such computational models are invaluable for understanding the structural basis of a compound's potential biological activity and for guiding the design of more potent and selective analogs. nih.govchemicalbook.com

Chemical Reactivity and Derivatization Studies of 2 Fluoro N 4 Methylphenyl Benzamide Core

Modifications on the Benzamide (B126) Backbone

The benzamide backbone is a robust functional group, yet it offers several avenues for chemical modification. The amide linkage itself, along with the adjacent aromatic C-H bonds, can be targeted for transformations.

One key area of modification involves the direct functionalization of the aromatic C-H bonds on the benzoyl portion of the molecule. While the fluorine atom exerts an ortho,para-directing effect through resonance, its inductive electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution. However, modern catalytic methods, such as palladium-catalyzed C-H activation, can overcome this. For instance, direct ortho-arylation of benzamides has been demonstrated using aryl iodides in the presence of a palladium catalyst, a reaction that could introduce diverse aryl groups at the position ortho to the carbonyl group. acs.org

The nitrogen atom of the amide, once deprotonated, can act as a nucleophile. This allows for N-alkylation or N-arylation, although such reactions on secondary amides can be challenging due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.

Furthermore, the carbonyl group can undergo nucleophilic attack, although it is less electrophilic than a ketone or aldehyde carbonyl due to resonance with the nitrogen atom. Strong nucleophiles or activation of the carbonyl group would be necessary for such transformations.

Table 1: Potential Modifications on the Benzamide Backbone

Reaction TypeReagents and ConditionsPotential Product
Ortho C-H ArylationAryl iodide, Pd catalyst, base2-Fluoro-6-aryl-N-(4-methylphenyl)benzamide
N-AlkylationAlkyl halide, strong base (e.g., NaH)N-alkyl-2-fluoro-N-(4-methylphenyl)benzamide
N-ArylationAryl halide, Cu or Pd catalyst, baseN-aryl-2-fluoro-N-(4-methylphenyl)benzamide

Substituent Effects on the Fluorophenyl Moiety

The 2-fluorophenyl moiety is primarily susceptible to nucleophilic aromatic substitution (SNAr), where the fluorine atom acts as a leaving group. The rate and regioselectivity of this reaction are profoundly influenced by the electronic nature of other substituents on the ring.

The fluorine atom itself, being highly electronegative, activates the ring for nucleophilic attack, particularly at the ortho and para positions. In 2-Fluoro-N-(4-methylphenyl)benzamide, the amide group, specifically the carbonyl, is a meta-director and deactivating for electrophilic substitution, but it can influence the SNAr reaction. The electron-withdrawing nature of the carbonyl group further enhances the electrophilicity of the fluorinated ring, facilitating nucleophilic attack.

The introduction of additional electron-withdrawing groups (e.g., -NO2, -CN) at the ortho or para positions to the fluorine atom would significantly accelerate the rate of nucleophilic substitution. Conversely, electron-donating groups (e.g., -OCH3, -CH3) would decelerate the reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluorine atom, leading to a diverse array of derivatives. mdpi.com

Table 2: Predicted Substituent Effects on Nucleophilic Aromatic Substitution of the Fluorophenyl Moiety

Additional Substituent on Fluorophenyl RingPosition Relative to FluorinePredicted Effect on SNAr RateExample Nucleophile
-NO2paraStrong ActivationR-NH2
-CNorthoStrong ActivationR-O-
-ClparaModerate ActivationR-S-
-CH3paraDeactivationH2O
-OCH3orthoDeactivationR-OH

Reactions Involving the Methylphenyl Group

The methylphenyl group offers a distinct set of reaction possibilities, primarily centered on the reactivity of the methyl group and the aromatic ring.

The methyl group, being at a benzylic position, is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding 4-((2-fluorobenzoyl)amino)benzoic acid. libretexts.org This transformation introduces a new functional group that can be further derivatized. For this reaction to proceed, the benzylic carbon must have at least one hydrogen atom. libretexts.org

The methyl group can also undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS), to form a benzylic halide. This halomethyl derivative is a versatile intermediate that can participate in various nucleophilic substitution reactions to introduce a wide range of functional groups.

The aromatic ring of the methylphenyl moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl group and the activating effect of the amide nitrogen (though attenuated by the carbonyl). Electrophilic substitution reactions, such as nitration or halogenation, would be directed to the positions ortho to the methyl group.

Table 3: Potential Reactions of the Methylphenyl Group

Reaction TypeReagents and ConditionsPotential Product
Side-Chain OxidationKMnO4, heat4-((2-fluorobenzoyl)amino)benzoic acid
Side-Chain HalogenationNBS, radical initiator (e.g., AIBN)2-Fluoro-N-(4-(bromomethyl)phenyl)benzamide
Electrophilic NitrationHNO3, H2SO42-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl3)2-Fluoro-N-(4-methyl-3-acylphenyl)benzamide

Investigation of Amide Bond Stability and Transformations

The amide bond is generally stable, but it can be cleaved or transformed under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (2-fluorobenzoic acid) and amine (p-toluidine) under either acidic or basic conditions, typically requiring elevated temperatures. The stability of the amide bond is a key feature of many biologically active molecules.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH2-) to yield a secondary amine, N-(2-fluorobenzyl)-4-methylaniline. Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under forcing conditions. A method for the reduction of amide compounds using a TiCl4/Mg system has also been reported. google.com

Cyclization Reactions: The presence of the ortho-fluoro substituent on the benzoyl ring opens up the possibility for intramolecular cyclization reactions. For instance, under certain conditions, intramolecular nucleophilic aromatic substitution could occur where the amide nitrogen attacks the carbon bearing the fluorine, potentially leading to the formation of a six-membered heterocyclic ring system, a phenanthridinone derivative. Such cyclizations are known for related 2-halobenzanilides.

Table 4: Transformations of the Amide Bond

Reaction TypeReagents and ConditionsPotential Product
Acidic HydrolysisH3O+, heat2-Fluorobenzoic acid and 4-methylanilinium salt
Basic HydrolysisNaOH, heat2-Fluorobenzoate salt and 4-methylaniline
ReductionLiAlH4, THFN-(2-fluorobenzyl)-4-methylaniline
Intramolecular CyclizationStrong base, heatA substituted phenanthridinone

Structure Activity Relationship Sar Studies of 2 Fluoro N 4 Methylphenyl Benzamide Derivatives

Impact of Fluorine Substitution Position and Nature on Biological Profiles

The position of the fluorine atom on the benzoyl ring of benzamide (B126) derivatives is a critical determinant of their biological activity. While direct SAR studies on 2-fluoro-N-(4-methylphenyl)benzamide are not extensively documented in publicly available literature, the principles of fluorine substitution in similar scaffolds provide valuable insights.

The introduction of fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. nih.govresearchgate.net The ortho-position of the fluorine in this compound is noteworthy. Studies on related fluorinated benzamides have shown that ortho-fluorine substitution can influence the conformation of the molecule. acs.org This is due to steric and electronic effects, which can impact the planarity between the benzoyl ring and the amide linker. For instance, in the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide, the ortho-fluorine contributes to a specific conformation where the aromatic rings are nearly co-planar, while the amide group is twisted. mdpi.com This conformational rigidity or preference can be crucial for fitting into the binding pocket of a biological target.

In a broader context, the biological activity of fluorinated compounds is highly dependent on the position of the fluorine atom. For example, in a series of fluorinated 2-deoxy-d-glucose (B1664073) derivatives, the position and number of fluorine atoms dramatically influenced their cytotoxic effects on glioblastoma cells. mdpi.com Similarly, studies on fluorinated cannabinoids have demonstrated that fluorine substitution can have a significant, position-dependent impact on receptor binding affinity. nih.gov Therefore, it is reasonable to infer that shifting the fluorine atom on the benzoyl ring of this compound to the meta or para positions would likely result in derivatives with distinct biological profiles due to altered electronic distribution and conformational possibilities.

Table 1: Impact of Fluorine Substitution on Molecular Properties

PropertyGeneral Impact of Fluorine SubstitutionReference
Lipophilicity Generally increases, but can be position-dependent. nih.gov
Metabolic Stability Often enhanced due to the strength of the C-F bond. nih.gov
Binding Affinity Can be significantly altered through new interactions or conformational changes. nih.govmdpi.com
Acidity of N-H Can be influenced by the electronegativity of a nearby fluorine atom. nih.gov
Molecular Conformation Can be restricted or biased by steric and electronic effects. acs.orgmdpi.com

Role of the N-Phenyl Ring Substituents (e.g., Methyl, Hydroxyl, Trifluoromethyl) on Biological Potency

Substituents on the N-phenyl ring of benzamide derivatives play a pivotal role in modulating their biological potency. The nature and position of these substituents can influence ligand-receptor interactions, solubility, and metabolic stability.

The methyl group at the para-position of the N-phenyl ring in this compound is a common feature in bioactive molecules. This group is lipophilic and can engage in van der Waals interactions within a receptor's binding pocket. In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence and position of a methyl group on the phenyl ring were shown to affect the compound's anti-proliferative activity. mdpi.com

Replacing the methyl group with a hydroxyl group would introduce a hydrogen bond donor and acceptor, significantly altering the compound's polarity and potential interactions with a biological target. While not directly studied on this specific scaffold, the introduction of hydroxyl groups in other series of benzamides has been shown to impact lipophilicity and biological activity. nih.gov

The electronic properties of substituents on the N-phenyl ring are crucial. Electron-donating groups (like methyl and hydroxyl) and electron-withdrawing groups (like trifluoromethyl) can modulate the electron density of the ring and the amide linkage, which in turn affects binding affinities. mdpi.comlibretexts.org For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating (CH3) and electron-withdrawing (NO2) groups on the phenyl ring was found to favor inhibitory activity against certain enzymes. nih.gov

Table 2: Comparison of N-Phenyl Ring Substituents

SubstituentKey PropertiesPotential Impact on Biological PotencyReferences
Methyl (-CH3) Lipophilic, electron-donating.Can enhance binding through hydrophobic interactions. mdpi.com
Hydroxyl (-OH) Polar, hydrogen bond donor/acceptor.Can introduce new hydrogen bonding interactions, altering solubility and binding. nih.gov
Trifluoromethyl (-CF3) Highly lipophilic, strongly electron-withdrawing.Can increase binding affinity, enhance metabolic stability, and alter electronic properties. mdpi.comnih.govnih.gov

Influence of Bridging Linker Modifications

The amide bridge is a central feature of the this compound scaffold, connecting the two aromatic rings. Modifications to this linker can profoundly impact the molecule's conformation, flexibility, and ability to interact with biological targets.

While specific modifications to the amide linker of this compound are not detailed in the available literature, studies on other benzamide derivatives highlight the importance of this structural element. For example, in a series of benzamide derivatives targeting the cell division protein FtsZ, modifications to the linker between the benzamide moiety and another scaffold element significantly affected their antimicrobial activity. nih.govnih.gov Lengthening or altering the atoms within the linker changed the spatial orientation of the key pharmacophoric features, impacting how the molecule fits into its binding site. nih.gov

Introducing constraints or altering the atoms of the amide bond itself (e.g., thioamides) would be expected to have a dramatic effect. For instance, replacing the amide with a bioisostere like a 1,2,4-oxadiazole (B8745197) has been explored in other series to modulate properties and biological activities. nih.gov Such a modification would alter the hydrogen bonding pattern, geometry, and electronic distribution of the molecule.

Furthermore, the introduction of substituents on the amide nitrogen would directly impact the molecule's properties. N-alkylation or N-arylation can introduce new steric and electronic features, as well as alter the hydrogen-bonding capacity of the linker. nih.gov

Comparative SAR with Related Benzamide Analogues

The SAR of this compound can be further understood by comparing it with related benzamide analogues.

One point of comparison is with other halogen-substituted benzamides. For example, replacing the 2-fluoro substituent with other halogens like chloro or bromo would alter the steric bulk and electronic properties at that position. Generally, fluorine is unique due to its small size and high electronegativity. researchgate.net In some series, chloro or bromo substitution can lead to different biological outcomes. For instance, in a series of N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives, chloro and nitro derivatives exhibited good activity against E. coli. scielo.brresearchgate.net

Furthermore, the core scaffold to which the benzamide moiety is attached is crucial. For example, in a series of benzamides substituted with a pyrazole-linked 1,2,4-oxadiazole, the nature of the substituents on the benzamide part of the molecule significantly influenced their insecticidal and fungicidal activities. nih.gov

Pharmacological Investigations and Molecular Target Identification in Vitro and in Silico

Anticancer Research Applications

The benzamide (B126) scaffold is a key component in several anticancer agents. Research on related fluorinated benzamides and benzothiazoles suggests that these compounds can exert potent, selective cytotoxic effects on various cancer cell lines.

Inhibition of Tumor Cell Proliferation and Apoptosis Induction (In Vitro Models)

Fluorinated benzamide and benzothiazole (B30560) derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. For instance, the related compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) exhibited potent inhibitory activity against solid tumor cells, specifically HepG2 liver cancer cells, with an IC50 value of 1.30 μM. This activity was linked to the promotion of apoptosis and cell cycle arrest at the G2/M phase. Another related agent, 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F-203), shows selective toxicity against estrogen receptor-positive breast cancer cells (like MCF-7) and certain renal and ovarian cancer cell lines. The mechanism often involves metabolic activation within the tumor cells, leading to cell death. These findings suggest that 2-Fluoro-N-(4-methylphenyl)benzamide could be a valuable candidate for similar in vitro studies against a panel of cancer cell lines.

Kinase Inhibition Studies

Protein kinases are crucial targets in oncology, and various benzamide derivatives have been developed as kinase inhibitors. The general structure of this compound fits the profile of a Type II kinase inhibitor, which typically features a hydrogen-bond-accepting heterocyclic system linked via an amide to another aromatic ring. Research on 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents has identified compounds with significant anti-kinase activity. For example, a study on new 4-methylbenzamide derivatives showed inhibition of various tyrosine kinases (TKs) when tested at a concentration of 1 μM. Similarly, novel 4-chloro-N-phenyl benzamide derivatives have been investigated as inhibitors of p38α mitogen-activated protein kinase. These precedents indicate a strong rationale for screening this compound against a panel of oncologically relevant kinases, such as BTK, Abl, and p38α MAPK.

Interactive Table: Kinase Inhibition Profile of Related Benzamide Derivatives

Compound ClassTarget KinaseKey FindingsReference
4-Methylbenzamide-Purine DerivativesTyrosine Kinases (Multiple)Demonstrated inhibitory activity at 1 μM concentration in an in vitro assay.
4-Chloro-N-phenyl Benzamidesp38α MAPKProposed as inhibitors for treating various diseases, including cancer.
Tetrahydrocarbazole BenzamidesBruton's Tyrosine Kinase (BTK)Led to the discovery of highly potent and selective reversible BTK inhibitors.

PARP Inhibitor Research in Resistant Cell Lines

Poly(ADP-ribose)polymerase (PARP) inhibitors are a cornerstone of therapy for cancers with BRCA1/2 mutations. However, resistance to these inhibitors is a significant clinical challenge. Research has shown that PARP inhibition can potentiate the cytotoxicity of other anticancer drugs, such as topoisomerase II inhibitors, even in cancer cells with functional BRCA1. While most clinical PARP inhibitors target PARP1/2, the broader family includes mono(ADP-ribosyl) transferases (MARTs) like PARP7, which are emerging as new cancer targets. The development of PARP inhibitor-resistant cell lines provides a crucial tool for studying mechanisms of resistance and identifying compounds that can overcome it. Given the structural similarities to other heterocyclic compounds used in cancer therapy, this compound could be evaluated for its potential to inhibit PARP enzymes or to act synergistically with existing PARP inhibitors, particularly in resistant cell line models.

Antimicrobial and Antifungal Activity Evaluations (In Vitro)

The benzamide structure is a frequent motif in compounds developed for antimicrobial and antifungal properties.

Studies on novel benzamide derivatives have consistently shown that the inclusion of a halogen, such as fluorine or chlorine, on the benzene (B151609) ring significantly enhances antifungal activity. In one study, a 2-fluorinated benzamide derivative demonstrated notable efficacy against the plant pathogenic fungus Alternaria solani. The general class of N-phenylbenzamides has shown potential for development as topical antibacterial and antifungal agents, exhibiting activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Furthermore, complexation of halogenated salicylanilide (B1680751) derivatives, which share structural features with benzamides, proved beneficial for their antimicrobial effects against Gram-positive bacteria. These findings strongly support the investigation of this compound for its potential efficacy against a range of bacterial and fungal pathogens.

Interactive Table: In Vitro Antimicrobial Activity of Related Benzamide Derivatives

Compound/ClassTarget OrganismActivity Metric (MIC/EC50)Key FindingReference
Fluorinated Benzamide Derivative (6e)Alternaria solaniEC50 = 1.90 µg/mLFluorine on the benzene ring improved activity.
N-phenylbenzamidesS. aureus, E. coli, C. albicansZone of InhibitionActive against Gram-positive, Gram-negative, and fungal species.
N-(2-bromo-phenyl)-2-hydroxy-benzamide DerivativesGram-positive bacteriaMIC = 2.5–5.0 mg/mLActive against Gram-positive bacteria like S. aureus.

Anti-inflammatory Properties of Benzamide Derivatives

Benzamide derivatives have been identified as possessing significant anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory mediators. For example, certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α) by targeting the transcription factor NF-κB. Other studies on N-phenylcarbamothioylbenzamides have demonstrated potent anti-inflammatory effects through the significant inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. Additionally, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, indicating a potent anti-inflammatory effect. This collective evidence suggests that this compound warrants investigation for its potential anti-inflammatory activity, possibly through the modulation of NF-κB or cyclooxygenase pathways.

Modulatory Effects on Neurotransmitter Systems and Receptor Ligand Activity (e.g., Serotonin (B10506) Receptors, GPCRs)

The benzamide core is a well-established scaffold for ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. Benzamide derivatives have been instrumental in characterizing novel receptor subtypes, such as the 5-HT4 receptor, where they act as agonists and stimulate cAMP production. Medicinal chemistry efforts have also focused on creating dual-action ligands by hybridizing benzamide scaffolds with other pharmacophores to target both the serotonin transporter (SERT) and 5-HT receptors. Furthermore, fluorinated diarylsulfide compounds related to benzamides have been developed as high-affinity, selective radioligands for imaging SERT with positron emission tomography (PET), highlighting the favorable interaction of fluorinated aromatic rings with this target. The structure of this compound makes it a plausible candidate for binding to serotonin receptors or transporters, meriting its inclusion in screening assays for psychoactive potential.

Enzyme Inhibition and Other Biochemical Pathway Modulations (e.g., DNA Gyrase)

There is no available scientific literature detailing the inhibitory effects of this compound on specific enzymes, including DNA gyrase. Research on other structurally related benzamide and N-phenylbenzamide compounds has explored their potential as enzyme inhibitors in various contexts; however, these findings cannot be directly extrapolated to the subject compound. For instance, studies on different N-phenylpyrrolamide derivatives have identified them as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival. These inhibitors often target the ATP-binding site on the GyrB subunit of DNA gyrase. However, without experimental data for this compound, its capacity to modulate the activity of DNA gyrase or any other enzyme remains uncharacterized.

Antiplasmodial Activity

No studies were found that investigated the antiplasmodial activity of this compound. While other classes of compounds containing benzamide or related scaffolds, such as benzimidazole (B57391) derivatives, have been evaluated for their potential to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, this specific compound has not been reported in such research.

Mechanistic Insights into Biological Activity (In Silico and In Vitro)

Due to the lack of dedicated research, there are no mechanistic insights available for the biological activity of this compound from either in silico or in vitro studies. Computational methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are often used to predict the biological potential of novel compounds. Similarly, in vitro assays are crucial for validating these predictions and elucidating the mechanism of action. For example, in silico and in vitro studies on various N-phenylbenzamide derivatives have been conducted to assess their antibacterial and antifungal activities. However, no such investigations have been published for this compound.

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Benzamide (B126) Analogues

The rational design of novel benzamide analogues based on the 2-Fluoro-N-(4-methylphenyl)benzamide scaffold is a key area of future research. This approach involves systematically modifying the chemical structure to enhance therapeutic efficacy and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural features influence biological activity.

For instance, research on related benzamide series has demonstrated that substitutions on both the benzoyl and aniline rings can significantly impact potency and target specificity. In one study, the exploration of 2-phenoxybenzamide derivatives revealed that the nature and position of substituents on the anilino part of the molecule were critical for antiplasmodial activity mdpi.com. Shifting a substituent from the meta to the para position of the aniline ring, for example, resulted in a substantial increase in activity and selectivity mdpi.com. Such findings for analogous compounds can guide the strategic modification of the this compound structure.

Future efforts will likely focus on creating a library of derivatives with modifications at various positions. For the this compound scaffold, this could involve:

Substitution on the 4-methylphenyl ring: Introducing different functional groups in place of or in addition to the methyl group to explore effects on target binding and pharmacokinetic properties.

Modification of the 2-fluoro substituent: Investigating the impact of replacing the fluorine atom with other halogens or different electron-withdrawing or electron-donating groups.

Alterations to the amide linker: Exploring the effects of N-alkylation or the introduction of conformational constraints to improve metabolic stability and binding affinity.

A convenient and efficient synthesis for key intermediates, such as 4-Amino-2-fluoro-N-methyl-benzamide, which is a crucial component for certain anti-androgen drugs, highlights the feasibility of producing a diverse range of analogues for screening researchgate.net.

Advanced Computational Approaches for Predictive Modeling

Advanced computational techniques are becoming indispensable tools for accelerating the drug discovery process for compounds like this compound. These methods allow for the prediction of molecular properties and biological activities, thereby reducing the need for extensive and costly experimental screening.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a molecule to a specific protein target. For example, in a study of N-(2,4-Difluorophenyl)-2-fluorobenzamide, a related compound, molecular docking could be used to simulate its interaction with a target's active site, providing insights into the key binding interactions mdpi.com. This information is invaluable for the rational design of more potent inhibitors.

Pharmacophore modeling is another crucial computational approach. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By identifying the key pharmacophoric features of this compound and its analogues, researchers can virtually screen large chemical databases to identify new compounds with the potential for similar or improved activity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of benzamide derivatives with their biological activity. These models can then be used to predict the activity of newly designed analogues before they are synthesized.

The application of these computational approaches will enable a more targeted and efficient exploration of the chemical space around this compound, leading to the faster identification of promising drug candidates.

Exploration of Novel Biological Targets and Therapeutic Areas

While the full therapeutic potential of this compound is still under investigation, the broader class of benzamides has shown a wide range of biological activities, suggesting numerous avenues for future exploration. Benzamide derivatives have been investigated for their activity as antimicrobial, anti-inflammatory, and anticancer agents researchgate.net.

The structural features of this compound, particularly the presence of a fluorine atom, can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.

Emerging research on related fluorinated benzamides has identified novel biological targets. For instance, certain benzamide derivatives are being explored as inhibitors of enzymes involved in cancer progression and neurodegenerative diseases. The discovery of novel targets for this class of compounds opens up new therapeutic possibilities for this compound and its future analogues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-N-(4-methylphenyl)benzamide, and how can purity be validated?

  • Methodology :

  • Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation, as demonstrated for structurally similar benzamides .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

  • Validation : Confirm purity via elemental analysis (C, H, N ≤ ±0.3% deviation) and HPLC (≥95% purity). Characterize using FT-IR (amide C=O stretch at ~1650–1680 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–8.1 ppm, methyl group at δ 2.3 ppm) .

    • Data Table :
ParameterOptimal Condition
Coupling ReagentsDCC/HOBt in DMF
Reaction Time24–48 hours at 25°C
Solvent for CrystallizationEthanol

Q. How do solvent polarity and pH affect the fluorescence properties of this compound?

  • Methodology :

  • Solvent Screening : Test in DMSO, ethanol, and water. Measure fluorescence intensity (λex 340 nm, λem 380 nm) using a spectrofluorometer.

  • pH Studies : Adjust pH (2–10) with buffer solutions. Highest intensity is typically observed near pH 5 due to minimized protonation of the amide group .

  • Temperature Control : Maintain at 25°C to prevent thermal quenching.

    • Key Findings :
  • Fluorescence stability decreases in polar protic solvents (e.g., water) due to hydrogen bonding.

  • LOD (Limit of Detection): 0.27 mg/L; LOQ (Limit of Quantification): 0.90 mg/L for analogous benzamides .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol. Use Mo-Kα radiation (λ = 0.71073 Å) at 89 K.

  • Key Parameters : Analyze dihedral angles (e.g., fluorophenyl vs. methylphenyl rings) and hydrogen bonding (N–H⋯O interactions). For related compounds, fluorophenyl and methoxyphenyl rings show dihedral angles of ~87° and 24°, respectively .

    • Data Table :
Crystallographic ParameterValue for Analogues
Dihedral Angle (Aromatic Rings)87.06° ± 0.7°
Hydrogen Bond Length (N–H⋯O)2.85–2.95 Å
Space GroupMonoclinic (P2₁/c)

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential surfaces.

  • QSPR (Quantitative Structure-Property Relationship) : Correlate substituent effects (e.g., fluorine’s electronegativity) with fluorescence quantum yield.

  • MD Simulations : Simulate solvent interactions in explicit water models (e.g., TIP3P) for 50 ns to assess stability .

    • Key Insights :
  • Fluorine substitution reduces HOMO-LUMO gap by 0.3–0.5 eV, enhancing electron-withdrawing capacity .

  • Methyl groups increase steric hindrance, reducing intermolecular π-π stacking.

Q. How do conflicting fluorescence data from similar benzamides inform experimental design?

  • Analysis :

  • Contradiction : Fluorescence intensity for N-(4-chlorophenyl)-2-methoxybenzamide peaks at pH 5 , while N-(4-methylphenyl) derivatives may vary due to methyl’s electron-donating effect.
  • Resolution :

Perform pH titrations with controlled ionic strength (e.g., 0.1 M KCl).

Use time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms.

Validate with cyclic voltammetry to correlate redox potentials with photophysical behavior .

Methodological Notes

  • Experimental Reproducibility : Document solvent lot numbers and spectrometer calibration protocols to mitigate batch-to-batch variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.